molecular formula C12H20ClN B2926669 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride CAS No. 1955553-76-0

2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride

Cat. No.: B2926669
CAS No.: 1955553-76-0
M. Wt: 213.75
InChI Key: UKCVBFQQUAVVFU-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride is a substituted arylalkylamine featuring a propan-2-amine backbone (C3H9N) with a para-substituted propan-2-yl group (C3H7) on the phenyl ring. The hydrochloride salt enhances its stability and solubility for pharmacological applications.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-9(2)10-5-7-11(8-6-10)12(3,4)13;/h5-9H,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCVBFQQUAVVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It has a molecular formula of C12H20ClNC_{12}H_{20}ClN and a molecular weight of 213.75 g/mol.

Chemical Reactions
this compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3). The compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) are typically used. It can be reduced to form secondary or tertiary amines.
  • Substitution Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. Formation of substituted amines with various functional groups can occur.

Scientific Research Applications

  • Chemistry It is used as a reagent in organic synthesis and as a building block for synthesizing more complex molecules.
  • Biology It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
  • Medicine It is investigated for its potential therapeutic effects and as a precursor for synthesizing pharmaceutical compounds.
  • Industry It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action
this compound acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft, resulting in increased alertness and mood elevation.

Biological Activity
The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. The presence of the isopropyl group on the phenyl ring enhances its lipophilicity, facilitating cell membrane penetration and modulating the activity of specific receptors such as adrenergic and dopaminergic receptors.

  • Neurotransmitter Modulation Research suggests that similar compounds can act as stimulants or modulators of neurotransmitter systems, contributing to effects like increased alertness and mood enhancement.
  • Antimicrobial Activity Derivatives of phenylpropanamines exhibit antimicrobial properties, with certain structural analogs demonstrating selective activity against Chlamydia species and other pathogens. The mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Properties Compounds with similar structural features have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, suggesting potential as an anti-inflammatory agent.

Case Studies

  • Synthesis and Characterization Studies focused on synthesizing enantiopure derivatives using transaminases have demonstrated high conversion rates and enantiomeric excess, indicating potential for developing targeted pharmaceutical applications.
  • Antichlamydial Activity In controlled studies, structurally related compounds inhibited Chlamydia growth in vitro, showing significant reductions in inclusion numbers in treated cells compared to controls, suggesting potential therapeutic applications against chlamydial infections.
  • Toxicity Assessment Toxicity studies on various derivatives revealed that while some exhibited antimicrobial activity, they also showed low toxicity towards human cells, making them suitable candidates for further development.

Comparison with Similar Compounds
A comparison with similar compounds helps to understand the unique properties of this compound:

Compound NameKey Features
1-Methyl-4-(propan-2-yl)benzeneLacks amine group; different pharmacological profile
2-[4-(Propan-2-yl)phenyl]propan-2-olHydroxyl group instead of amine; varied reactivity
1-(3',4'-disubstituted phenyl)propan-2-aminesPotential for high selectivity in drug design

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a norepinephrine-dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action can result in various physiological effects, including increased alertness and mood elevation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The compound belongs to a class of arylalkylamine derivatives with variations in aryl substituents. Key analogs include halogenated, trifluoromethylated, and methoxy-substituted phenylpropan-2-amine hydrochlorides. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties (Evidence-Based)
Target : 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride C12H20ClN* 213.45* Para-propan-2-yl Inferred: Hydrophobic, potential CNS activity
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride C9H12Cl2FN 224.1 2-Cl, 4-F Powder form; studied for medicinal applications
2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride C10H11ClF3N 241.64* 3-CF3 High lipophilicity (CF3 group enhances membrane permeability)
2-(4-Methoxyphenyl)propan-2-amine hydrochloride C10H16ClNO 201.45* 4-OCH3 Electron-donating group; may alter pharmacokinetics
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride C11H15ClF3N 265.69 4-CF3, methyl branch CAS 1081-78-3; enhanced steric bulk
1,3-bis(4-bromophenyl)propan-2-ylamine hydrochloride C16H18Br2ClN 428.59 4-Br (two phenyl groups) High molecular weight; potential for halogen bonding

Note: Asterisk () denotes inferred/calculated values due to lack of direct experimental data in evidence.*

Substituent Effects on Pharmacological Properties

  • Halogenated Derivatives (Cl, F) :

    • 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride : The electron-withdrawing Cl and F substituents may enhance binding affinity to amine receptors (e.g., serotonin or dopamine transporters) .
    • Lipophilicity : Halogens increase logP, improving blood-brain barrier penetration .
  • Trifluoromethylated Derivatives (CF3) :

    • 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride : The CF3 group confers metabolic stability and resistance to oxidative degradation, a feature leveraged in CNS drug design .
  • Methoxy-Substituted Derivatives (OCH3) :

    • 2-(4-Methoxyphenyl)propan-2-amine hydrochloride : The electron-donating OCH3 group may reduce first-pass metabolism by cytochrome P450 enzymes, extending half-life .

Computational Insights

For example:

  • Electrostatic Potential (ESP): The para-propan-2-yl group may create a hydrophobic pocket, while the amine group participates in hydrogen bonding .
  • Thermochemical Accuracy: Hybrid functionals (e.g., B3LYP) reliably estimate atomization energies and ionization potentials for such compounds .

Biological Activity

2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride, a substituted phenylpropanamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H19NHCl\text{C}_{13}\text{H}_{19}\text{N}\cdot \text{HCl}

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The presence of the isopropyl group on the phenyl ring enhances its lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may modulate the activity of specific receptors such as adrenergic and dopaminergic receptors, which are crucial for various physiological processes .

1. Neurotransmitter Modulation

Research indicates that compounds similar to this compound can act as stimulants or modulators of neurotransmitter systems. This activity may contribute to effects such as increased alertness and mood enhancement.

2. Antimicrobial Activity

Preliminary studies have shown that derivatives of phenylpropanamines exhibit antimicrobial properties. For instance, certain structural analogs have demonstrated selective activity against Chlamydia species and other pathogens . The mechanisms underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Anti-inflammatory Properties

Compounds with similar structural features have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This suggests that this compound could potentially be developed as an anti-inflammatory agent.

Case Studies

  • Synthesis and Characterization : A study focused on the synthesis of enantiopure derivatives using transaminases demonstrated high conversion rates and enantiomeric excess, indicating the potential for developing targeted pharmaceutical applications from this compound .
  • Antichlamydial Activity : In a controlled study, compounds structurally related to this compound were tested for their ability to inhibit Chlamydia growth in vitro. Results showed significant reductions in inclusion numbers in treated cells compared to controls, suggesting potential therapeutic applications against chlamydial infections .
  • Toxicity Assessment : Toxicity studies conducted on various derivatives revealed that while some exhibited antimicrobial activity, they also showed low toxicity towards human cells, making them suitable candidates for further development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

Compound NameStructureKey Features
1-Methyl-4-(propan-2-yl)benzeneStructureLacks amine group; different pharmacological profile
2-[4-(Propan-2-yl)phenyl]propan-2-olStructureHydroxyl group instead of amine; varied reactivity
1-(3',4'-disubstituted phenyl)propan-2-aminesStructurePotential for high selectivity in drug design

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of phenylpropan-2-amine derivatives followed by HCl salt formation. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. For example, analogous compounds like 2-(4-chlorophenyl)propan-2-amine hydrochloride require controlled HCl gas introduction for salt precipitation . Purification via recrystallization or column chromatography is critical to remove unreacted starting materials or by-products .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm aromatic proton environments and amine group integration.
  • Mass spectrometry (MS) : Verify molecular weight (e.g., C12H18NCl = 227.73 g/mol).
  • X-ray crystallography : Resolve crystal structure for stereochemical confirmation (applied to similar hydrochloride salts in impurity analysis ).
  • HPLC : Compare retention times with certified reference standards (e.g., EP impurity standards in pharmaceutical analysis ).

Q. What safety protocols are critical when handling this compound in research laboratories?

  • Methodological Answer :

  • Engineering controls : Use fume hoods to minimize inhalation of hydrochloride vapors .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles for HCl handling.
  • Decontamination : Immediate shower/eye wash access if skin/eye contact occurs .
  • Waste disposal : Neutralize acidic residues before disposal (aligned with regulations for halogenated amines ).

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for novel derivatives of this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers for alkylation or substitution reactions .
  • Reaction path search algorithms : Narrow down optimal conditions (e.g., solvent, catalyst) using ICReDD’s hybrid computational-experimental framework .
  • Machine learning : Train models on existing reaction datasets to predict regioselectivity in aryl-propan-2-amine derivatives .

Q. What strategies resolve contradictions in bioactivity data for this compound?

  • Methodological Answer :

  • Dose-response analysis : Test across multiple concentrations to identify non-linear effects (e.g., cytotoxicity thresholds in cell-based assays).
  • Comparative studies : Benchmark against structurally similar compounds like 4-(2-aminopropoxy)-3,5-dimethylphenol hydrochloride, which shares amine and aryl motifs .
  • Meta-analysis : Aggregate data from independent studies to distinguish assay-specific artifacts from true biological activity .

Q. How do researchers design impurity profiling protocols for this hydrochloride salt?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges.
  • HPLC-MS/MS : Detect and quantify degradation products (e.g., dealkylated amines or oxidized aryl groups) using validated EP impurity standards .
  • Quantitative structure-activity relationship (QSAR) : Predict toxicity of impurities based on structural analogs .

Q. What advanced techniques characterize its interaction with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure binding kinetics to receptors (e.g., amine transporters or GPCRs).
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution (applied to similar hydrochloride salts in drug discovery ).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

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